molecular formula C19H14F3NO4 B2354977 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 919862-28-5

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2354977
CAS No.: 919862-28-5
M. Wt: 377.319
InChI Key: BDKRXYDXLIEGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-4-one core structure substituted with a methoxy group at the 7th position and an acetamide group linked to a trifluoromethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate phenolic precursors with acetic anhydride under acidic conditions.

    Acetamide Formation: The acetamide group is introduced by reacting the chromen-4-one derivative with acetic anhydride and ammonia.

    Trifluoromethylphenyl Substitution: The final step involves the substitution of the acetamide group with the trifluoromethylphenyl moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromen-4-one core.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The chromen-4-one core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the trifluoromethylphenyl moiety enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2-oxo-2H-chromen-4-yl)-acetic acid: Similar chromen-4-one core but lacks the trifluoromethylphenyl moiety.

    4-methylumbelliferyl acetate: Another chromen-4-one derivative with different substituents.

Uniqueness

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethylphenyl moiety, which enhances its lipophilicity and biological activity compared to other chromen-4-one derivatives.

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO4/c1-26-14-5-6-15-11(8-18(25)27-16(15)10-14)7-17(24)23-13-4-2-3-12(9-13)19(20,21)22/h2-6,8-10H,7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKRXYDXLIEGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.